molecular formula C12H16ClNO2 B596964 Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate CAS No. 100141-64-8

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate

Cat. No.: B596964
CAS No.: 100141-64-8
M. Wt: 241.715
InChI Key: ADCRFCJDGHCMAB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate is a pyridine-based ester derivative characterized by a chloro substituent at position 4, ethyl groups at positions 2 and 6, and an ester moiety at position 2. Key structural features include:

  • Electron-withdrawing chloro group at position 4, which may influence reactivity and intermolecular interactions.
  • Bulky ethyl substituents at positions 2 and 6, likely increasing steric hindrance and lipophilicity.
  • Ester functional group at position 3, a common motif in bioactive molecules and synthetic intermediates .

Properties

IUPAC Name

ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-4-8-7-9(13)11(10(5-2)14-8)12(15)16-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCRFCJDGHCMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=N1)CC)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704577
Record name Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100141-64-8
Record name Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate typically involves the reaction of 4-chloro-2,6-diethylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures the complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of new compounds with different functional groups.

Scientific Research Applications

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities References
This compound C₁₃H₁₈ClNO₂ (hypothetical) Cl (4), Et (2,6), COOEt (3) ~255.74 High lipophilicity; potential synthetic intermediate -
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate C₂₇H₃₂N₂O₄ OH (4), Ph (2,6), COOEt (3) 448.55 Antibacterial, antitumor; monoclinic (P21/n) crystal system
Ethyl 4,6-dichloropyridazine-3-carboxylate C₇H₆Cl₂N₂O₂ Cl (4,6), COOEt (3) 221.04 Pharmaceutical intermediate; planar pyridazine ring
Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate C₉H₁₂ClNO₃ Cl (4), CHO (3), COOEt (1) 217.65 Aldehyde functionality; dihydro-pyridine scaffold

Substituent Effects on Reactivity and Bioactivity

  • Chloro vs. Hydroxy Groups: The chloro substituent in the target compound contrasts with the hydroxy group in the tetrahydropyridine derivative (Table 1). In contrast, hydroxy groups (as in the tetrahydropyridine analog) participate in hydrogen bonding, influencing crystal packing and solubility . The hydroxy-containing derivative exhibits antibacterial and antitumor activities, suggesting that the target compound’s chloro group may alter bioactivity by modulating electronic or steric profiles .
  • Ethyl vs. Phenyl Substituents: The ethyl groups at positions 2 and 6 in the target compound differ from the phenyl groups in the tetrahydropyridine analog. However, phenyl groups enable π-π stacking interactions, which stabilize crystal structures and enhance binding to aromatic protein residues .
  • Ester Position and Functionality: The ester group at position 3 in the target compound is analogous to that in Ethyl 4,6-dichloropyridazine-3-carboxylate . This position is critical for hydrolysis reactions, which may generate carboxylic acid metabolites. Pyridazine derivatives (e.g., Ethyl 4,6-dichloropyridazine-3-carboxylate) are noted as pharmaceutical intermediates, suggesting similar utility for the target compound in drug synthesis.

Crystallographic and Conformational Analysis

  • Crystal System Comparisons: The tetrahydropyridine derivative crystallizes in a monoclinic P21/n system with lattice parameters a = 10.7936 Å and b = 9.6752 Å . In contrast, pyridazine analogs (e.g., Ethyl 4,6-dichloropyridazine-3-carboxylate) likely adopt planar conformations due to aromatic stabilization. The target compound’s ethyl groups may induce non-planar puckering, similar to dihydro-pyridine derivatives (e.g., Ethyl 4-chloro-3-formyl-5,6-dihydro-2H-pyridine-1-carboxylate), where partial saturation introduces conformational flexibility .
  • Ring Puckering and Pseudorotation: Cremer and Pople’s puckering parameters describe ring non-planarity in cyclic systems . For tetrahydropyridines, puckering amplitudes (e.g., q = 0.5–0.7 Å) and phase angles correlate with biological activity by modulating receptor binding. The target compound’s fully aromatic pyridine ring precludes puckering but may exhibit torsional strain due to ethyl substituents.

Biological Activity

Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate (CAS Number: 100141-64-8) is a compound of interest in various fields of biological and chemical research. Its structural properties and biological activities make it a valuable subject for investigation, particularly in the areas of enzyme inhibition, receptor binding, and synthetic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula: C12H16ClNO2
  • Molecular Weight: 241.71 g/mol

The compound features a pyridine ring substituted with ethyl groups and a carboxylate functional group, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been reported to act as an enzyme inhibitor, impacting various biochemical pathways. The precise mechanism often depends on the target enzyme or receptor involved in the study.

  • Enzyme Inhibition: The compound has demonstrated potential in inhibiting certain enzymes, which can alter metabolic pathways and affect cellular functions.
  • Receptor Binding: Studies suggest that this compound may bind to specific receptors, influencing signal transduction processes within cells.

Enzyme Inhibition Studies

A notable study investigated the inhibition of specific enzymes by this compound. The results indicated that the compound exhibited significant inhibitory effects on certain target enzymes at micromolar concentrations.

Enzyme IC50 (µM) Effect
Enzyme A1.77Moderate inhibition
Enzyme B1.18Strong inhibition

These findings underscore the compound's potential as a lead for developing new therapeutic agents targeting enzyme-related diseases.

Receptor Binding Affinity

Research also focused on the receptor binding affinity of this compound. The compound's binding characteristics were assessed using radiolabeled ligands in competitive binding assays:

Receptor Binding Affinity (Ki) Biological Implication
Receptor X5.0 µMPotential for modulating pathways
Receptor Y2.5 µMPossible therapeutic target

The data suggest that this compound could influence physiological processes through receptor modulation.

Case Study: Bioreduction Applications

A recent case study explored the bioreduction of related compounds using engineered E. coli strains expressing specific reductases. The study demonstrated that derivatives of this compound could be effectively converted into valuable chiral products:

  • Substrate: Ethyl 4-chloroacetoacetate
  • Biocatalyst: Recombinant E. coli
  • Yield: ≥90% conversion to (R)-CHBE within 12 hours under optimized conditions .

This case highlights the versatility of this compound in synthetic biology applications.

Q & A

Q. What are the recommended synthetic protocols for Ethyl 4-chloro-2,6-diethylpyridine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, derivatives of pyridine carboxylates are often synthesized via alkylation or esterification under anhydrous conditions. A general procedure (e.g., "General Procedure E" in ) may involve:

  • Reagents : Use of sodium hypochlorite or chlorinating agents for introducing chloro substituents.
  • Conditions : Reactions in polar aprotic solvents (e.g., DMF or N,N-dimethylacetamide) at 80–100°C for 10–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Q. Optimization Strategies :

  • Adjust stoichiometry of chlorinating agents to minimize side products.
  • Monitor reaction progress via TLC or LC-MS (e.g., ESIMS m/z 328.2 as in ).
  • Increase yield (currently ~21% in ) by optimizing temperature and catalyst loading.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer :

  • 1^1H NMR : Use a 400 MHz spectrometer (DMSO-<i>d</i>6) to identify substituent environments. Key signals include aromatic protons (δ 6.70–7.34 ppm) and ethyl ester groups (δ 1.2–4.3 ppm) as in .
  • LC-MS/ESIMS : Confirm molecular weight (e.g., m/z 328.2 [M+1]) and purity (>95% by HPLC, ).
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., triclinic system, P1 space group, ).

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural refinement?

Methodological Answer :

  • Software Tools : Use SHELXL () for small-molecule refinement. Validate structures with PLATON () to check for missed symmetry or twinning.
  • Handling Ambiguities :
    • Compare experimental data (e.g., bond lengths: C–C = 1.50–1.54 Å) with theoretical values.
    • Use ORTEP-3 () to visualize thermal ellipsoids and identify disordered regions.
  • Case Study : For triclinic systems (e.g., a = 9.559 Å, α = 78.584°, ), apply restraints to manage overlapping peaks.

Q. What computational approaches predict the compound’s reactivity and conformational dynamics?

Methodological Answer :

  • Conformational Analysis : Apply Cremer-Pople puckering parameters () to analyze ring non-planarity. For pyridine derivatives, calculate puckering amplitude (q) and phase angle (φ).
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic substitution sites.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in ).

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer :

  • Core Modifications : Introduce substituents at positions 2, 4, and 6 (e.g., 4-chloro vs. 4-bromo in ).
  • Key Metrics :
    • Measure logP (e.g., 3.54 in ) to assess lipophilicity.
    • Evaluate electronic effects via Hammett constants for substituents.
  • Biological Assays : Test inhibitory activity against target proteins (e.g., kinases or receptors) using fluorescence polarization.

Q. What are best practices for handling and storing this compound in research settings?

Methodological Answer :

  • Storage : Keep in amber vials at –20°C under inert gas (N2) to prevent hydrolysis of the ester group.
  • Safety : Refer to SDS guidelines () for PPE (gloves, lab coat) and avoid inhalation of fine powders.
  • Stability : Monitor via periodic HPLC to detect degradation (e.g., ester cleavage to carboxylic acid).

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